7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxy group, and an imidazopyridine moiety. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.
Introduction of the Methoxy Group: The methoxy group is introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imidazopyridine Moiety: The imidazopyridine moiety is synthesized separately by reacting 2,3-diaminopyridine with an appropriate aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the imidazopyridine moiety with the quinazolinone core through a piperidine linker. This is achieved by reacting the imidazopyridine derivative with 4-piperidinemethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Substitution reactions can occur at the methoxy group or the imidazopyridine moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses. The imidazopyridine moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3,4-dihydroquinazolin-4-one: Lacks the imidazopyridine moiety, resulting in different biological activity.
3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one: Lacks the methoxy group, affecting its chemical reactivity and pharmacological properties.
7-methoxy-3-[(1-{3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one: Similar structure but with variations in the imidazopyridine moiety.
Uniqueness
The uniqueness of 7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its combination of the quinazolinone core, methoxy group, and imidazopyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24N6O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-methoxy-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C22H24N6O2/c1-26-20-18(4-3-9-23-20)25-22(26)27-10-7-15(8-11-27)13-28-14-24-19-12-16(30-2)5-6-17(19)21(28)29/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3 |
InChI Key |
KROKMNRQPIRIJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC |
Origin of Product |
United States |
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